molecular formula C26H22ClN3O3S B2424295 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 894555-61-4

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2424295
CAS No.: 894555-61-4
M. Wt: 491.99
InChI Key: PSVFZDSQDCWQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a spiro[indoline-3,2’-thiazolidin] core, which is a type of spirocyclic compound where an indoline ring (a type of heterocycle containing nitrogen) and a thiazolidine ring (a type of heterocycle containing sulfur and nitrogen) share a single atom .


Molecular Structure Analysis

The structure of similar compounds was determined by spectral methods, including NOE difference measurements and by X-ray crystallography .

Scientific Research Applications

Environmental and Toxicological Studies

Compounds related to chlorophenols, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact and toxicological profiles. For instance, research on 2,4-D has highlighted its use as a selective herbicide and explored the clinical manifestations and treatment of poisoning cases due to its ingestion. Such studies are crucial for understanding the ecological effects of these chemicals and developing safety guidelines for their use and management in agricultural settings (S. Hiran & Sunil Kumar, 2017).

Occupational Health

The exposure of workers to chemicals similar to chlorophenols in industries, such as sawmills using chlorophenate wood preservatives, has been linked to several health outcomes. Research in this area focuses on assessing the risk of congenital anomalies and other adverse reproductive outcomes in the offspring of exposed workers. Such studies are vital for occupational health safety and establishing regulations to protect workers from potentially harmful exposures (H. Dimich-Ward et al., 1996).

Pharmacological and Biochemical Research

Compounds with thiazolidinone and indoline components are of interest in pharmacological and biochemical research due to their potential therapeutic properties. For example, thiazolidin-4-ones have been explored for their anti-inflammatory and antiulcerogenic activities, indicating their potential as pharmaceutical agents. Such research is crucial for drug development, offering insights into the mechanisms of action and therapeutic potential of new compounds (M. Holsapple et al., 1983).

Genetic and Metabolic Studies

Investigations into how specific genes, such as CYP2A6, affect the metabolism of drugs are essential for understanding individual variations in drug efficacy and toxicity. Studies involving compounds structurally related to the one mentioned can provide insights into the genetic factors influencing drug metabolism, which is critical for personalized medicine (K. Nunoya et al., 1999).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-7-8-17(2)21(13-16)28-23(31)14-29-22-6-4-3-5-20(22)26(25(29)33)30(24(32)15-34-26)19-11-9-18(27)10-12-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFZDSQDCWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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